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Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Aminobenzoxazole using key

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a

comprehensive resource for researchers and professionals involved in the study and

development of benzoxazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Aminobenzoxazole. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of 2-Aminobenzoxazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 s 2H -NH₂

7.30 d, J = 7.8 Hz 1H Ar-H

7.19 d, J = 7.3 Hz 1H Ar-H

7.08 t, J = 7.2 Hz 1H Ar-H

6.95 t, J = 7.2 Hz 1H Ar-H

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectral Data of 2-Aminobenzoxazole

Chemical Shift (δ) ppm Assignment

162.70 C=N (C2)

147.92 Ar-C

143.61 Ar-C

123.45 Ar-CH

119.92 Ar-CH

115.25 Ar-CH

108.38 Ar-CH

Solvent: DMSO-d₆, Spectrometer: 101 MHz

Experimental Protocol: NMR Spectroscopy
A solution of 2-Aminobenzoxazole is prepared by dissolving approximately 10-20 mg of the

solid sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded at ambient
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temperature on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for a resin-bound 2-aminobenzoxazole are presented

below. These values should be similar for the free compound, particularly in the fingerprint

region.

Table 3: FT-IR Spectral Data of 2-Aminobenzoxazole (Resin-Bound)

Wavenumber (cm⁻¹) Assignment

3400-3300 (expected) N-H stretch (primary amine)

1643 Amide I (from resin linkage)

1606 C=N stretch

1579 Aromatic C=C stretch

1506 Aromatic C=C stretch

1491 Aromatic C=C stretch

1450 Aromatic C=C stretch

1335-1250 (expected) Aromatic C-N stretch

Note: Data is for a single bead of 2-aminobenzo[d]oxazole resin and may show slight variations

from the pure, unbound compound. Expected ranges for primary aromatic amines are included

for reference.[1]

Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum of solid 2-Aminobenzoxazole can be obtained using the KBr pellet

method. A small amount of the sample (1-2 mg) is intimately mixed and ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a
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thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier

Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific

UV-Vis data for the parent 2-Aminobenzoxazole is not readily available in the searched

literature, studies on closely related 2-(amino-2'-hydroxyphenyl) benzoxazole derivatives in

ethanol show maximum absorption wavelengths (λmax) in the range of 336 to 374 nm.[2]

These values are indicative of the absorption profile for the benzoxazole chromophore.

Table 4: UV-Vis Spectral Data of 2-(amino-2'-hydroxyphenyl) benzoxazole Derivatives

Compound λmax (nm) in Ethanol

2-(4'-amino-2'-hydroxyphenyl) benzoxazole 336

2-(5'-amino-2'-hydroxyphenyl) benzoxazole 374

Experimental Protocol: UV-Vis Spectroscopy
A stock solution of 2-Aminobenzoxazole is prepared by dissolving a precisely weighed

amount of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) to a

known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a

series of solutions with concentrations typically in the range of 1-10 µg/mL. The UV-Vis

absorption spectrum of each solution is recorded using a double-beam UV-Vis

spectrophotometer, with the pure solvent used as a reference. The spectrum is typically

scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance

(λmax).

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Aminobenzoxazole.
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Caption: Workflow for Spectroscopic Analysis of 2-Aminobenzoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzoxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146116#spectroscopic-analysis-of-2-
aminobenzoxazole-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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